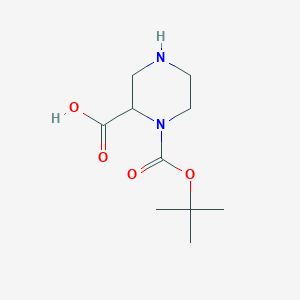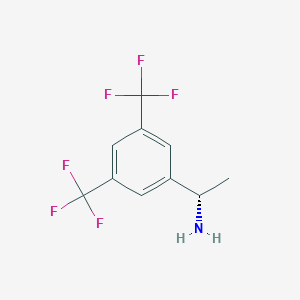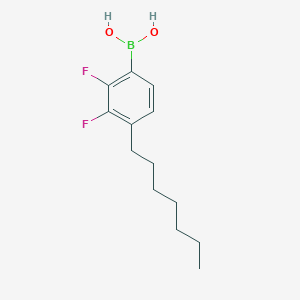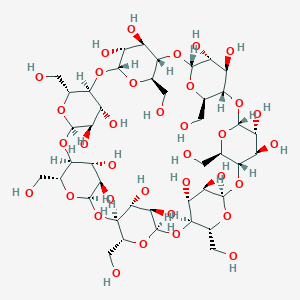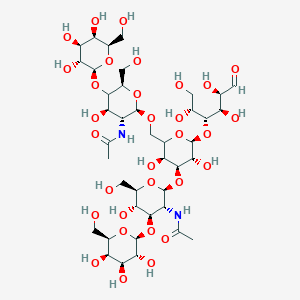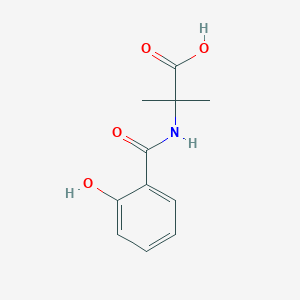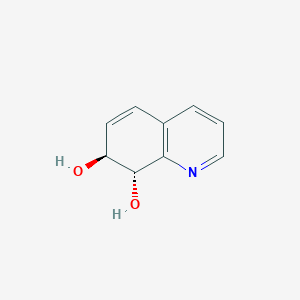
trans-7,8-Dihydroxy-7,8-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-7,8-Dihydroxy-7,8-dihydroquinoline, also known as DHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines. trans-7,8-Dihydroxy-7,8-dihydroquinoline has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been reported to exhibit various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage, reduce inflammation, and improve glucose metabolism. trans-7,8-Dihydroxy-7,8-dihydroquinoline has also been shown to exhibit neuroprotective properties and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of trans-7,8-Dihydroxy-7,8-dihydroquinoline is its ease of synthesis and availability. It is also a stable compound that can be stored for long periods. However, trans-7,8-Dihydroxy-7,8-dihydroquinoline has some limitations in lab experiments, including its low solubility in water and its tendency to form aggregates in solution.
Zukünftige Richtungen
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has shown promising potential for various applications, including the development of new drugs and materials. Some of the future directions for trans-7,8-Dihydroxy-7,8-dihydroquinoline research include the development of new synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential applications in material science and nanotechnology.
In conclusion, trans-7,8-Dihydroxy-7,8-dihydroquinoline is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. trans-7,8-Dihydroxy-7,8-dihydroquinoline has shown promising potential for various applications, and future research is needed to explore its full potential.
Synthesemethoden
Trans-7,8-Dihydroxy-7,8-dihydroquinoline can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 1,2-diaminobenzene in acetic acid to produce trans-7,8-Dihydroxy-7,8-dihydroquinoline.
Wissenschaftliche Forschungsanwendungen
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
130536-40-2 |
|---|---|
Produktname |
trans-7,8-Dihydroxy-7,8-dihydroquinoline |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(7S,8S)-7,8-dihydroquinoline-7,8-diol |
InChI |
InChI=1S/C9H9NO2/c11-7-4-3-6-2-1-5-10-8(6)9(7)12/h1-5,7,9,11-12H/t7-,9+/m0/s1 |
InChI-Schlüssel |
GFWXLEUSCRYCJU-IONNQARKSA-N |
Isomerische SMILES |
C1=CC2=C([C@@H]([C@H](C=C2)O)O)N=C1 |
SMILES |
C1=CC2=C(C(C(C=C2)O)O)N=C1 |
Kanonische SMILES |
C1=CC2=C(C(C(C=C2)O)O)N=C1 |
Synonyme |
TRANS-7,8-DIHYDROXY-7,8-DIHYDROQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



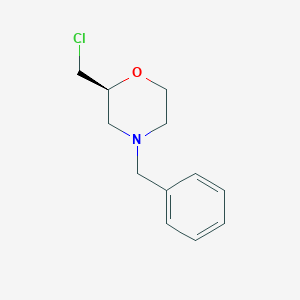
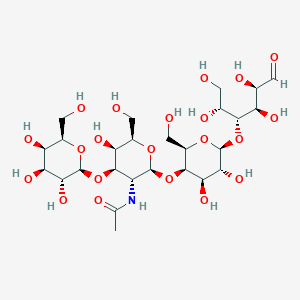
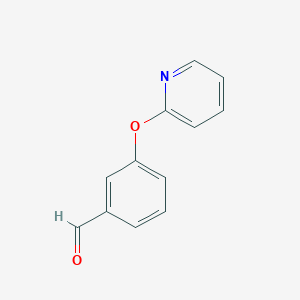
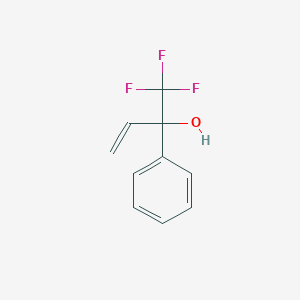
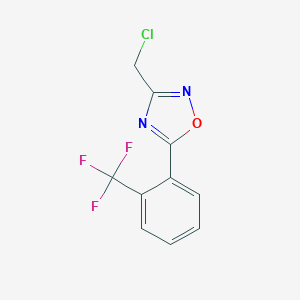
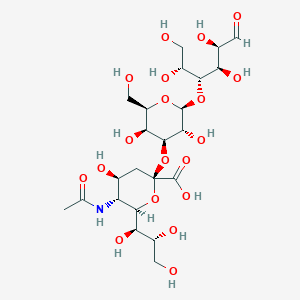

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
